![molecular formula C19H26O B14072124 (10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of gonadal progesterone and is prominently found in male semen, axillary hair, and axillary skin surfaces . This compound is often described as having potent pheromone-like activities in humans . It is linked to sexual attraction and has broader social-emotional functions, tuning the brain to efficiently process emotional information .
準備方法
Synthetic Routes and Reaction Conditions: 4,16-Androstadien-3-one can be synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. It can also be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase .
Industrial Production Methods: Industrial production of 4,16-androstadien-3-one involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields significant amounts of the compound .
化学反応の分析
Types of Reactions: 4,16-Androstadien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Conversion to androstenone.
Reduction: Formation of androstadienol.
Substitution: Halogenated derivatives of androstadienone.
科学的研究の応用
4,16-Androstadien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies of steroid chemistry.
Biology: Investigated for its role as a human pheromone and its effects on social and sexual behavior.
Medicine: Studied for its potential therapeutic effects on mood and emotional processing.
Industry: Incorporated into male fragrances to purportedly increase sexual attraction.
作用機序
4,16-Androstadien-3-one exerts its effects by interacting with the olfactory system. It is detected by specific receptors in the nasal cavity, which then send signals to the brain. This interaction influences emotional processing and social behavior . The compound does not exhibit androgenic or anabolic effects but significantly affects mood and attention .
類似化合物との比較
Androstenone: Another potent pheromone with a similar structure.
Androstenol: A related pheromone that acts as a positive allosteric modulator of the GABA A receptor.
Estratetraenol: A steroid with pheromone-like activities affecting mood and arousal.
Uniqueness: 4,16-Androstadien-3-one is unique in its ability to influence both social and sexual behaviors without exhibiting androgenic or anabolic effects . Its broader social-emotional functions set it apart from other similar compounds .
特性
分子式 |
C19H26O |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
InChIキー |
HNDHDMOSWUAEAW-QKBRSHRXSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4=CC(=O)CC[C@]34C |
正規SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
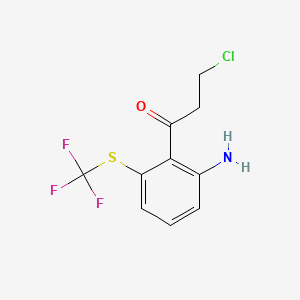

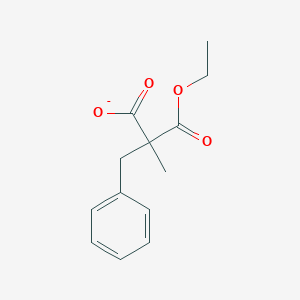

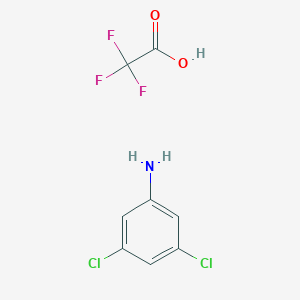

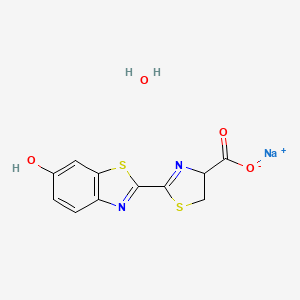
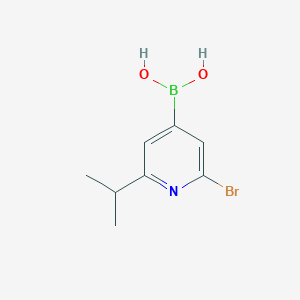


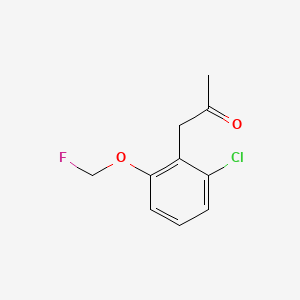
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)

